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Compound of Interest

Compound Name:
2-(1H-Indol-3-ylsulfanyl)-butyric

acid

CAS No.: 164659-62-5

Cat. No.: B2852723 Get Quote

Indole-3-butyric acid (IBA) is a well-documented plant hormone (auxin) essential for root

initiation and development[1]. However, traditional carbon-linked auxins are susceptible to rapid

oxidative degradation by plant peroxidases.

2-(1H-Indol-3-ylsulfanyl)-butyric acid modifies this framework by replacing the direct C-C

bond at the indole C3 position with a thioether linkage. This sulfur atom acts as a bioisostere

that fundamentally alters the molecule's physicochemical profile:

Metabolic Stability: The thioether bond resists rapid oxidation by standard peroxidases,

prolonging the molecule's half-life in both plant tissue cultures and in vitro assays.

Conformational Flexibility: The C-S-C bond angle provides a flexible "hinge," allowing the

butyric acid side chain to adopt optimal conformations when docking into deep, hydrophobic

receptor pockets[2].

Electronic Modulation: The sulfur atom donates electron density into the indole ring via

resonance while exerting an inductive electron-withdrawing effect, tuning the pKa of the

indole NH and enhancing hydrogen-bonding capabilities.
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Property Value Structural Significance

CAS Number 164659-62-5
Unique identifier for the C3-

thioether derivative[3].

Molecular Formula C₁₂H₁₃NO₂S

Incorporates the indole core,

sulfur hinge, and butyric

acid[3].

Molecular Weight 235.31 g/mol

Optimal for small-molecule

drug diffusion and cellular

uptake.

H-Bond Donors 2
Indole -NH and Carboxylic -OH

facilitate receptor anchoring.

H-Bond Acceptors 3

Carboxylic O=, -OH, and

Thioether -S- enable complex

salt bridges.

Rotatable Bonds 4
High flexibility for induced-fit

binding in target enzymes.

Chemical Synthesis: Regioselective C3-
Sulfenylation
The synthesis of indole-3-thioethers historically relied on harsh, air-sensitive sulfenyl halides.

Modern, environmentally benign methodologies leverage the inherent nucleophilicity of the

indole C3 position using transition-metal or halogen catalysis[4][5].

The most efficient route involves the direct sulfenylation of 1H-indole using a disulfide or

sulfinate precursor, catalyzed by Copper(II) bromide (CuBr₂) or an iodophor system. The

catalyst facilitates the generation of an electrophilic sulfenyl intermediate, which undergoes

rapid, regioselective attack by the indole ring[5].
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Regioselective C3-sulfenylation workflow for indole-3-thioether synthesis.

Biological Applications: From Auxins to
Antimicrobial Adjuvants
While originally synthesized as an auxin analog, the 2-(1H-Indol-3-ylsulfanyl)-butyric acid
scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in
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combating antimicrobial resistance.

Overcoming Tuberculosis Antibiotic Resistance
A critical mechanism of resistance to the last-resort antibiotic Kanamycin in Mycobacterium

tuberculosis is the overexpression of the Enhanced Intracellular Survival (Eis) acetyltransferase

enzyme. Eis multi-acetylates KAN, preventing it from binding to the bacterial ribosome[6].

Indole-3-thioethers have been identified as highly potent, competitive inhibitors of the Eis

enzyme. The thioether linkage allows the molecule to snugly insert into the hydrophobic cavity

of the aminoglycoside binding site, while the butyric acid moiety forms crucial electrostatic

interactions (salt bridges) with residues like Asp26 in the binding pocket[2]. By inhibiting Eis,

these compounds act as adjuvants, restoring the efficacy of Kanamycin.
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Mechanism of Eis enzyme inhibition by indole-3-thioethers restoring antibiotic efficacy.

Self-Validating Experimental Protocols
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To ensure scientific integrity, the following protocols are designed as self-validating systems.

Causality is embedded into each step to explain why specific parameters are chosen.

Protocol A: Copper-Catalyzed Synthesis of 2-(1H-Indol-
3-ylsulfanyl)-butyric acid
Objective: Synthesize the target compound with high regioselectivity while avoiding toxic

sulfenyl halides.

Reaction Setup: In a round-bottom flask, dissolve 1H-indole (1.0 equiv) and 2-

disulfanediylbutyric acid (1.2 equiv) in N,N-dimethylformamide (DMF).

Causality: DMF is selected because it acts as both a highly polar aprotic solvent

(stabilizing the transition state) and a mild reductant, which is crucial for the catalytic

cycle[5].

Catalyst Addition: Add 10 mol% CuBr₂ to the mixture.

Causality: CuBr₂ cleaves the disulfide bond to generate the active electrophilic sulfenyl

species in situ, preventing side reactions at the C2 position.

Thermal Activation: Stir the mixture at 100°C for 24 hours under atmospheric conditions.

Validation (Self-Correction): Quench the reaction with water and extract with ethyl acetate.

Perform Thin-Layer Chromatography (TLC). The disappearance of the indole spot and the

emergence of a single, lower-Rf spot validates regioselective C3 substitution. Confirm the

structure via ¹H-NMR (look for the disappearance of the C3-proton singlet around 6.5 ppm).

Protocol B: Surface Plasmon Resonance (SPR) Binding
Assay for Eis Inhibition
Objective: Quantify the binding affinity (

) and residence time of the thioether analog to the Eis enzyme.

Surface Functionalization: Immobilize recombinant Eis protein onto a CM5 sensor chip using

standard EDC/NHS amine coupling.
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Analyte Preparation: Dilute 2-(1H-Indol-3-ylsulfanyl)-butyric acid in running buffer (PBS +

0.05% Tween-20 + 5% DMSO).

Causality: 5% DMSO is mandatory. Indole-3-thioethers possess high lipophilicity (LogP

~2.5)[1]; omitting DMSO will cause compound aggregation and false-positive bulk

refractive index shifts.

Kinetic Injection: Inject the analyte at concentrations ranging from 3.125 µM to 50 µM at a

flow rate of 30 µL/min.

Causality: SPR is chosen over endpoint ELISA because it provides real-time association (

) and dissociation (

) rates. The flexibility of the thioether hinge means the compound may bind slowly but
exhibit a long residence time (

), a critical metric for in vivo drug efficacy.

Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A low

value (< 10% of

) validates the specificity of the interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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